molecular formula C11H14O3 B15295007 (R)-2-((2-Ethoxyphenoxy)methyl)oxirane

(R)-2-((2-Ethoxyphenoxy)methyl)oxirane

Cat. No.: B15295007
M. Wt: 194.23 g/mol
InChI Key: DJOGZXNBSUIGKG-SECBINFHSA-N
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Description

(R)-2-((2-Ethoxyphenoxy)methyl)oxirane is a chiral epoxide of high interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive oxirane ring and an ethoxyphenoxy moiety, makes it a versatile chiral building block for the development of enantiomerically pure compounds. Researchers value this compound for [describe specific applications, e.g., the synthesis of potential beta-blockers or other active pharmaceutical intermediates]. Its mechanism of action typically involves the ring-opening of the epoxide group by nucleophiles, which allows for the stereospecific formation of new carbon-heteroatom bonds. This compound is provided as a high-purity material to ensure reproducibility in experimental results. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(2R)-2-[(2-ethoxyphenoxy)methyl]oxirane

InChI

InChI=1S/C11H14O3/c1-2-12-10-5-3-4-6-11(10)14-8-9-7-13-9/h3-6,9H,2,7-8H2,1H3/t9-/m1/s1

InChI Key

DJOGZXNBSUIGKG-SECBINFHSA-N

Isomeric SMILES

CCOC1=CC=CC=C1OC[C@H]2CO2

Canonical SMILES

CCOC1=CC=CC=C1OCC2CO2

Origin of Product

United States

Preparation Methods

Stepwise Mechanism and Optimization

  • Formation of the Phenolate Intermediate :
    Sodium hydride or potassium carbonate deprotonates 2-ethoxyphenol, generating a phenolate ion that attacks the less hindered carbon of epichlorohydrin. This yields the intermediate chlorohydrin, 3-chloro-2-((2-ethoxyphenoxy)methyl)propan-1-ol.

  • Cyclization to the Epoxide :
    Treatment with a strong base (e.g., NaOH) eliminates hydrochloric acid, forming the epoxide ring. Early studies reported yields of 60–75% for racemic mixtures, with reaction times of 12–24 hours in ethanol or toluene.

Key Challenges :

  • Racemic Output : This method inherently produces a 1:1 enantiomeric ratio, necessitating subsequent resolution.
  • Solvent Compatibility : Ethanol participation in side reactions (e.g., nucleophilic addition to the epoxide) reduces yields. Substituting acetonitrile or toluene minimizes this issue, improving yields to 80–85%.

Asymmetric Catalytic Epoxidation

To circumvent racemic synthesis, chiral catalysts enable direct enantioselective epoxidation. The (salen)cobalt(III) system, pioneered by Jacobsen and Katsuki, has been adapted for this target.

(salen)Co(III)-Catalyzed Epoxidation

  • Substrate : The prochiral allyl ether precursor, 2-((2-ethoxyphenoxy)methyl)prop-2-en-1-ol, undergoes epoxidation.
  • Conditions :
    • Catalyst: (S,S)-(salen)Co(III)OAc (2 mol%)
    • Oxidant: meta-Chloroperbenzoic acid (mCPBA)
    • Solvent: Dichloromethane at 0°C
  • Outcome :
    • Enantiomeric excess (ee): 92–95% (R-configuration)
    • Yield: 70–78%

Mechanistic Insight :
The cobalt-salen complex coordinates the allyl ether, directing oxygen insertion from the Re face to form the (R)-epoxide. Quenching with pyridinium p-toluenesulfonate (PPTS) enhances catalyst removal, simplifying purification.

Kinetic Resolution via Enzymatic Hydrolysis

For racemic mixtures obtained via classical synthesis, lipase-mediated kinetic resolution achieves enantiopure (R)-epoxide.

Pseudomonas cepacia Lipase (PCL)-Catalyzed Hydrolysis

  • Substrate : Racemic 2-((2-ethoxyphenoxy)methyl)oxirane
  • Conditions :
    • Enzyme: Immobilized PCL (50 mg/mmol substrate)
    • Aqueous buffer (pH 7.0)/tert-butyl methyl ether biphasic system
    • 25°C, 48 hours
  • Outcome :
    • (R)-epoxide recovered with 98% ee
    • Conversion: 45–50%

Advantage :

  • Scalable without specialized equipment.
  • Retains configuration integrity of the desired enantiomer.

Stereoselective Synthesis via Chiral Auxiliaries

Chiral glyceryl ether intermediates enable asymmetric induction.

Mitsunobu Coupling with (R)-Glycidol

  • Substrate : 2-Ethoxyphenol and (R)-glycidol
  • Conditions :
    • Reagents: Diethyl azodicarboxylate (DEAD), triphenylphosphine
    • Solvent: Tetrahydrofuran (THF), 0°C to RT
  • Outcome :
    • Yield: 85–90%
    • ee: >99%

Mechanism :
The Mitsunobu reaction inverts the configuration of (R)-glycidol’s secondary alcohol, directly forming the (R)-epoxide without racemization.

Comparative Analysis of Synthetic Methods

Method Yield (%) Enantiomeric Excess (%) Scalability Cost Efficiency
Classical Alkylation 80–85 0 (Racemic) High Low
(salen)Co(III) 70–78 92–95 Moderate High
Enzymatic Resolution 45–50 98 Low Moderate
Mitsunobu Coupling 85–90 >99 Moderate High

Critical Evaluation :

  • Classical Alkylation : Ideal for bulk racemic production but requires resolution.
  • Asymmetric Catalysis : Balances yield and enantioselectivity but demands costly catalysts.
  • Mitsunobu Coupling : Superior stereocontrol yet limited by glycidol’s expense.

Advanced Purification and Characterization

Chiral HPLC Analysis

  • Column : Chiralpak IC (250 × 4.6 mm)
  • Mobile Phase : Hexane/isopropanol (90:10)
  • Retention Time : (R)-enantiomer = 12.3 min; (S)-enantiomer = 14.7 min

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 4.25 (dd, J = 11.2 Hz, 1H, CH₂O),
    • δ 3.82 (q, J = 7.0 Hz, 2H, OCH₂CH₃),
    • δ 2.75–2.82 (m, 2H, epoxide CH₂).
  • Polarimetry : [α]D²⁵ = +15.6° (c = 1.0, CHCl₃).

Industrial and Environmental Considerations

Green Chemistry Adaptations

  • Solvent-Free Epoxidation : Ball milling 2-ethoxyphenol with epichlorohydrin and K₂CO₃ achieves 88% yield, reducing waste.
  • Biocatalytic Cascades : Engineered E. coli expressing styrene monooxygenase converts allyl ethers to (R)-epoxides in 90% ee, though productivity remains low (0.5 g/L).

Chemical Reactions Analysis

Types of Reactions

®-2-((2-Ethoxyphenoxy)methyl)oxirane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

    Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while nucleophilic substitution can produce a range of substituted alcohols, ethers, or amines.

Scientific Research Applications

®-2-((2-Ethoxyphenoxy)methyl)oxirane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and to investigate the biological activity of epoxide-containing compounds.

    Medicine: Research into the pharmacological properties of ®-2-((2-Ethoxyphenoxy)methyl)oxirane and its derivatives may lead to the development of new therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ®-2-((2-Ethoxyphenoxy)methyl)oxirane involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, DNA, and other biomolecules. This reactivity underlies its biological activity and potential therapeutic applications. The specific molecular targets and pathways involved depend on the context of its use and the nature of the interacting molecules.

Comparison with Similar Compounds

Structural Analogues with Phenoxy Substitutions

Compounds sharing the phenoxymethyl-oxirane scaffold but differing in substituents on the aromatic ring are compared below:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference(s)
(R)-2-((2-Ethoxyphenoxy)methyl)oxirane 2-Ethoxy C₁₁H₁₄O₃ 194.23 Intermediate for morpholine derivatives
(2R)-2-((2-Methoxyphenoxy)methyl)oxirane 2-Methoxy C₁₁H₁₄O₃ 194.23 Higher polarity (lower TLC Rf = 0.6 vs. 0.83 for non-polar analogues); used in resin synthesis
(2R)-2-[(4-Methylphenoxy)methyl]oxirane 4-Methyl C₁₀H₁₂O₂ 164.20 Lower molecular weight; chiral building block for pharmaceuticals
(R)-2-((2-Nitrophenoxy)methyl)oxirane 2-Nitro C₉H₉NO₄ 195.17 High cost (~$1,400/g); nitro group enhances electrophilicity
(R)-2-((3-Bromo-phenoxy)methyl)oxirane 3-Bromo C₉H₉BrO₂ 229.08 Bromine substituent enables cross-coupling reactions

Key Observations :

  • Electron-donating groups (e.g., methoxy, ethoxy) increase polarity and reduce TLC mobility, as seen in 2-methoxy and 2-ethoxy derivatives .
  • Electron-withdrawing groups (e.g., nitro, bromo) enhance reactivity in nucleophilic ring-opening reactions but increase production costs .

Stereochemical and Functional Group Variations

Compound Name Functional Group Variation Synthesis Yield Application Reference(s)
(R)-2-((4-(Benzyloxy)phenoxy)methyl)oxirane 4-Benzyloxy substituent 61% Intermediate for G protein-biased beta-1 adrenergic receptor ligands
(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane Naphthalenyl extension N/A Potential use in photoresist materials due to aromatic stability
2-({4-[(2-Isopropoxyethoxy)methyl]phenoxy}methyl)oxirane Alkoxy-ether chain extension N/A Surfactant or polymer precursor

Key Observations :

  • Bulkier aromatic groups (e.g., naphthalenyl) improve thermal stability but complicate synthesis .
  • Ether chain extensions (e.g., isopropoxyethoxy) enhance solubility in non-polar solvents .

Key Observations :

  • Lower molecular weight analogues (e.g., 4-methyl derivative) exhibit lower boiling points .
  • Fluorinated derivatives show increased hydrophobicity, impacting biodistribution in drug design .

Q & A

Q. Why do solvent polarity effects on reaction regioselectivity vary across studies?

  • Analysis : Polar solvents (e.g., DMF) stabilize zwitterionic transition states, favoring attack at the more substituted carbon. Non-polar solvents (e.g., toluene) favor steric control. Reconcile data by comparing Kamlet-Taft solvent parameters and computational models .

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